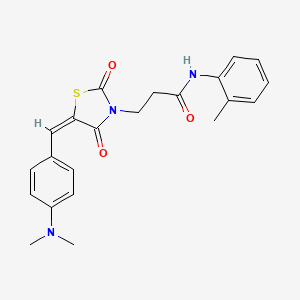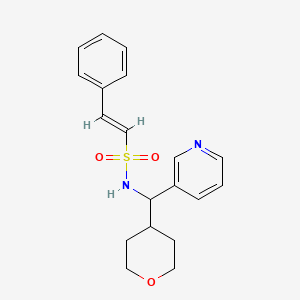
2-(2-chlorophenyl)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenyl)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)acetamide, also known as ML352, is a small molecule that has been recently developed as a potential drug candidate for the treatment of various diseases. This compound belongs to the class of acetamides and has shown promising results in scientific research.
Aplicaciones Científicas De Investigación
Chloroacetamide Herbicides' Mechanism of Action and Environmental Impact
Chloroacetamide herbicides, such as alachlor and metolachlor, demonstrate selectivity for pre-emergent or early post-emergent control of annual grasses and broad-leaved weeds in various crops. They inhibit fatty acid synthesis in target organisms, affecting cellular functions and growth. The environmental behavior, including soil reception and activity, is influenced by factors like wheat straw coverage and irrigation, highlighting the importance of application methods on efficacy and environmental fate. The adsorption and mobility of these herbicides in soil are correlated with organic matter and clay content, impacting their bioactivity and leaching potential. Studies also emphasize the comparative metabolism in human and rat liver microsomes, underscoring the need for understanding metabolic pathways for safety assessments (Weisshaar & Böger, 1989); (Banks & Robinson, 1986); (Peter & Weber, 1985); (Coleman et al., 2000).
Antibacterial and Antifungal Properties of Acetamide Derivatives
Acetamide derivatives have been synthesized and evaluated for their antimicrobial properties against various pathogens. The structural modifications in these compounds significantly influence their biological activity, suggesting potential for developing new antimicrobial agents. The synthesis of novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides exhibited promising antibacterial and antifungal activities, underscoring the therapeutic potential of acetamide derivatives in addressing microbial resistance (Debnath & Ganguly, 2015).
Environmental and Agricultural Implications
Research on chloroacetamide herbicides extends to understanding their environmental impact, including soil adsorption dynamics, bioactivity, and potential risks associated with their use. The correlation between soil properties and herbicide efficacy and mobility provides insights into sustainable agricultural practices and environmental protection strategies. Additionally, studies on metabolite fractionation and bioactivity evaluation contribute to a comprehensive understanding of these compounds' behavior in agricultural settings (Weber & Peter, 1982); (Chang, Armstrong, & Fleischmann, 1994).
Insights into Molecular Structure and Activity
The study of molecular structures, such as the crystal structures of C,N-disubstituted acetamides, provides valuable information on the molecular interactions and properties influencing the biological and environmental behavior of acetamide derivatives. This research aids in the design of compounds with desired properties for various applications, including pharmaceuticals and agrochemicals (Narayana et al., 2016).
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO2S/c1-20-12(13-6-7-14(17)21-13)9-18-15(19)8-10-4-2-3-5-11(10)16/h2-7,12H,8-9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUBMSRWAZISHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CC1=CC=CC=C1Cl)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2919178.png)
![1-[2-(Trifluoromethyl)phenyl]imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2919180.png)
![3-chlorobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2919182.png)
![(Z)-N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)but-2-enamide](/img/structure/B2919184.png)
![4-butoxy-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2919186.png)

![N-[1-(2-Methylpyrimidin-4-yl)cyclopropyl]but-2-ynamide](/img/structure/B2919189.png)


![6-(3,4-Dimethoxyphenyl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B2919194.png)
![6-[[4-(3-methoxyphenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2919195.png)
![N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide](/img/structure/B2919196.png)
![1-[1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B2919198.png)